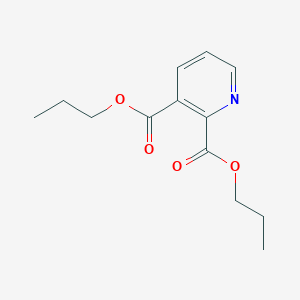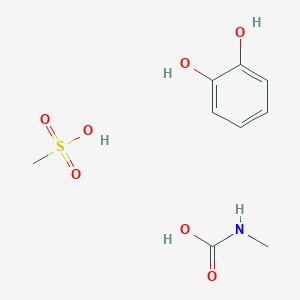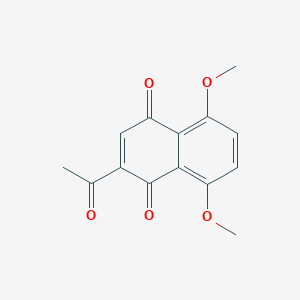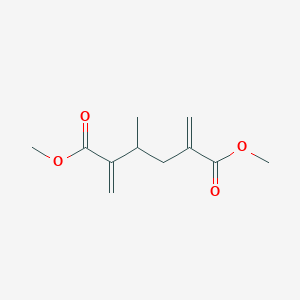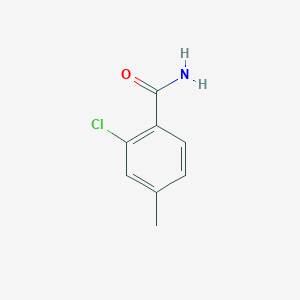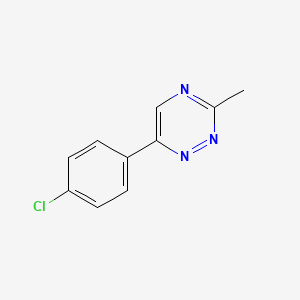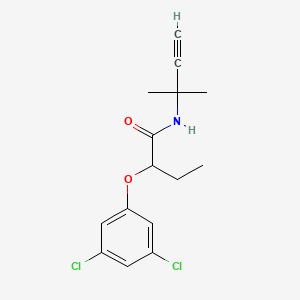
Ethyl (2-bromo-2-phenylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-bromo-2-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to an ethyl group, which is further substituted with a bromine atom and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromo-2-phenylethyl)carbamate typically involves the reaction of ethyl carbamate with 2-bromo-2-phenylethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
化学反応の分析
Types of Reactions
Ethyl (2-bromo-2-phenylethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Major Products Formed
Nucleophilic substitution: Formation of substituted carbamates or amines.
Oxidation: Formation of phenolic carbamates.
Reduction: Formation of ethyl (2-phenylethyl)amine.
科学的研究の応用
Ethyl (2-bromo-2-phenylethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of bacterial biofilm formation, particularly against methicillin-resistant Staphylococcus aureus (MRSA)
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of ethyl (2-bromo-2-phenylethyl)carbamate involves its interaction with specific molecular targets. In the context of bacterial biofilm inhibition, the compound disrupts the formation of biofilms by interfering with the signaling pathways and extracellular matrix production of bacteria. This leads to the inhibition of biofilm growth and enhances the susceptibility of bacteria to antibiotics .
類似化合物との比較
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with similar structural features but lacking the bromine and phenyl substitutions.
Methyl carbamate: Another carbamate compound with a methyl group instead of an ethyl group.
Propyl carbamate: A carbamate compound with a propyl group instead of an ethyl group.
Uniqueness
Ethyl (2-bromo-2-phenylethyl)carbamate is unique due to the presence of both bromine and phenyl groups, which impart distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in nucleophilic substitution reactions, while the phenyl group contributes to its potential biological activity, such as biofilm inhibition .
特性
CAS番号 |
63409-27-8 |
|---|---|
分子式 |
C11H14BrNO2 |
分子量 |
272.14 g/mol |
IUPAC名 |
ethyl N-(2-bromo-2-phenylethyl)carbamate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)13-8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) |
InChIキー |
ZPSXCXYAKIVBRF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCC(C1=CC=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


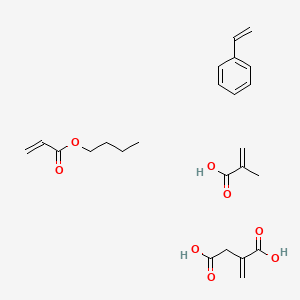
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
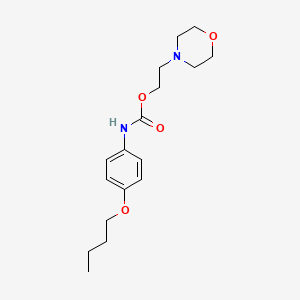
methanone](/img/structure/B14488937.png)
